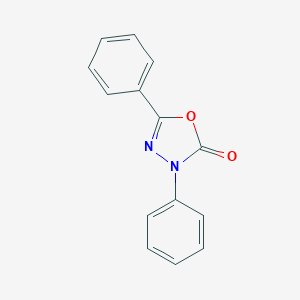
3,5-Diphenyl-1,3,4-oxadiazol-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Diphenyl-1,3,4-oxadiazol-2(3H)-one, also known as DPO, is a heterocyclic compound that has been widely used in scientific research due to its unique properties. This compound is synthesized using various methods and has been used in a variety of applications, including as a fluorescent probe, a photosensitizer, and a catalyst. In
Wirkmechanismus
The mechanism of action of 3,5-Diphenyl-1,3,4-oxadiazol-2(3H)-one is not fully understood. However, it is known that 3,5-Diphenyl-1,3,4-oxadiazol-2(3H)-one can generate singlet oxygen upon irradiation with light. This singlet oxygen can then react with biological molecules such as lipids, proteins, and DNA, leading to oxidative damage. Additionally, 3,5-Diphenyl-1,3,4-oxadiazol-2(3H)-one can form complexes with metal ions, which can alter their reactivity and biological activity.
Biochemical and Physiological Effects:
3,5-Diphenyl-1,3,4-oxadiazol-2(3H)-one has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, possibly through the generation of singlet oxygen. Additionally, 3,5-Diphenyl-1,3,4-oxadiazol-2(3H)-one has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels in the brain, which can have a variety of effects on cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
3,5-Diphenyl-1,3,4-oxadiazol-2(3H)-one has several advantages as a research tool. It is relatively simple and cost-effective to synthesize, and it has a variety of applications in scientific research. Additionally, its unique fluorescent properties make it a useful tool for the detection of various biological molecules. However, there are also limitations to the use of 3,5-Diphenyl-1,3,4-oxadiazol-2(3H)-one in lab experiments. Its mechanism of action is not fully understood, and its effects on biological systems can be complex and difficult to interpret.
Zukünftige Richtungen
There are several future directions for research involving 3,5-Diphenyl-1,3,4-oxadiazol-2(3H)-one. One area of research could be the development of new methods for synthesizing 3,5-Diphenyl-1,3,4-oxadiazol-2(3H)-one that are more efficient or cost-effective. Additionally, the use of 3,5-Diphenyl-1,3,4-oxadiazol-2(3H)-one as a photosensitizer in photodynamic therapy could be further explored, possibly in combination with other treatments. Finally, the effects of 3,5-Diphenyl-1,3,4-oxadiazol-2(3H)-one on cognitive function could be further investigated, possibly leading to the development of new treatments for neurological disorders.
Synthesemethoden
There are several methods to synthesize 3,5-Diphenyl-1,3,4-oxadiazol-2(3H)-one, including the reaction of hydrazine hydrate with diphenylacetonitrile, the reaction of hydrazine hydrate with diphenylacetaldehyde, and the reaction of hydrazine hydrate with benzophenone. The most commonly used method involves the reaction of hydrazine hydrate with diphenylacetonitrile in the presence of a catalyst such as copper (II) chloride or zinc chloride. This method yields high purity 3,5-Diphenyl-1,3,4-oxadiazol-2(3H)-one and is relatively simple and cost-effective.
Wissenschaftliche Forschungsanwendungen
3,5-Diphenyl-1,3,4-oxadiazol-2(3H)-one has been widely used in scientific research due to its unique fluorescent properties. It has been used as a fluorescent probe for the detection of metal ions, amino acids, and proteins. Additionally, 3,5-Diphenyl-1,3,4-oxadiazol-2(3H)-one has been used as a photosensitizer in photodynamic therapy for cancer treatment. Its ability to generate singlet oxygen upon irradiation with light makes it an effective photosensitizer. Furthermore, 3,5-Diphenyl-1,3,4-oxadiazol-2(3H)-one has been used as a catalyst in organic synthesis reactions due to its unique structure and reactivity.
Eigenschaften
CAS-Nummer |
19226-10-9 |
|---|---|
Produktname |
3,5-Diphenyl-1,3,4-oxadiazol-2(3H)-one |
Molekularformel |
C14H10N2O2 |
Molekulargewicht |
238.24 g/mol |
IUPAC-Name |
3,5-diphenyl-1,3,4-oxadiazol-2-one |
InChI |
InChI=1S/C14H10N2O2/c17-14-16(12-9-5-2-6-10-12)15-13(18-14)11-7-3-1-4-8-11/h1-10H |
InChI-Schlüssel |
NCYKWHUYTOFYSY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)O2)C3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)O2)C3=CC=CC=C3 |
Synonyme |
3,5-Diphenyl-1,3,4-oxadiazol-2(3H)-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




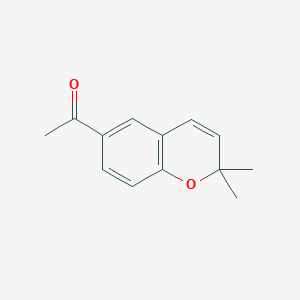
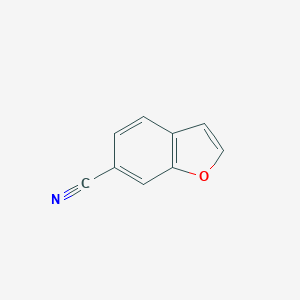







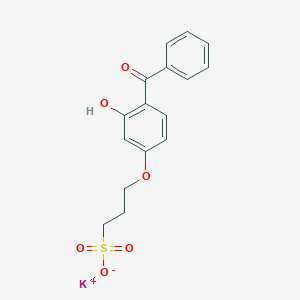
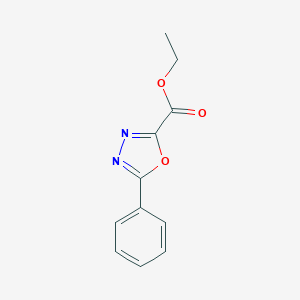

![3,5-Methanocyclopent[d]-1,2-oxathiol-6-ol,hexahydro-,2,2-dioxide(9CI)](/img/structure/B101473.png)